N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c23-21(20-9-3-6-16-5-1-2-8-19(16)20)22(15-18-7-4-14-25-18)17-10-12-24-13-11-17/h1-9,14,17H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJZLKAGFLRFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthalene Carboxamide Core: This step involves the reaction of naphthalene-1-carboxylic acid with an amine to form the carboxamide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Oxane Ring: The oxane ring can be introduced through a nucleophilic substitution reaction, where a suitable oxane derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Patent-Derived Carboxamide Analogues (Agrochemical Focus)
The European patent application () describes two closely related naphthalene-1-carboxamide derivatives:
- II-M.X.1 : 4-[5-(3,5-Dichloro-phenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-2-methyl-N-[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-benzamide.
- II-M.X.2: 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-isoxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide.
Key Structural Differences :
- Target Compound : Lacks the trifluoromethyl and isoxazole groups present in II-M.X.1 and II-M.X.2. Instead, it incorporates a thiophene ring and an oxane group.
- Biological Implications :
- The trifluoromethyl and chloro substituents in II-M.X.1/II-M.X.2 enhance lipophilicity and metabolic stability, typical of agrochemical agents (A01N patent classification) .
- The thiophene moiety in the target compound may facilitate π-π stacking interactions with biological targets, while the oxane group could improve aqueous solubility compared to bulkier substituents in the patent compounds.
Complex Carboxamide Derivatives ()
The compound 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-[(3-nitro-4-[(oxan-4-yl)methyl]amino)phenyl]sulfonyl]-2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]benzamide shares the oxan-4-ylmethyl group but diverges significantly in its core structure (benzamide vs. naphthalene carboxamide) and substituent complexity. This highlights the versatility of oxane-containing carboxamides in drug design but limits direct functional comparisons .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Advantages of Target Compound: The thiophene moiety may enhance binding to sulfur-rich enzymatic pockets (e.g., cytochrome P450 enzymes), while the oxane group balances solubility and membrane permeability .
- Limitations: No direct potency or toxicity data are available for the target compound. Its efficacy relative to patented analogues remains speculative. The compound’s piperazine and sulfonyl groups suggest a different pharmacological profile, emphasizing the need for target-specific optimization .
Biological Activity
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Oxane Ring : Enhances solubility and stability.
- Thiophene Ring : Known for its electronic properties that can influence biological interactions.
- Naphthalene Core : Provides a hydrophobic character which may aid in binding interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO2S |
| Molecular Weight | 351.5 g/mol |
| CAS Number | 2097863-15-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Carboxamide Core : Reaction of naphthalene-1-carboxylic acid with an amine.
- Introduction of the Thiophene Ring : Achieved through coupling reactions such as Suzuki or Stille coupling.
- Attachment of the Oxane Ring : Conducted via nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. The presence of the thiophene and naphthalene rings enhances their efficacy against various pathogens, likely due to their ability to interact with microbial enzymes or membranes .
Anticancer Potential
In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer (MCF-7) cells. For instance, certain naphthalene derivatives demonstrated IC50 values indicating significant cytotoxicity . The mechanism may involve the inhibition of specific cancer-related pathways or induction of apoptosis in tumor cells.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on receptors related to pain and inflammation, akin to other compounds targeting opioid receptors .
- Antioxidant Activity : Some related compounds have shown antioxidant properties, which could contribute to their overall biological activity .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Cytotoxicity Assays : Compounds structurally related to this compound have been tested for cytotoxicity against various cancer cell lines, yielding promising results that warrant further exploration .
- Molecular Docking Studies : Computational studies suggest favorable binding interactions with key biological targets, supporting the hypothesis that structural modifications can enhance activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
